molecular formula C14H17BrN2O2 B6976028 Cyclopent-3-en-1-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

Cyclopent-3-en-1-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6976028
M. Wt: 325.20 g/mol
InChI Key: GXSLNYRTJNAELS-UHFFFAOYSA-N
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Description

Cyclopent-3-en-1-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent-3-en-1-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate typically involves multiple steps, starting with the formation of the cyclopent-3-en-1-ylmethyl group. This is followed by the introduction of the bromo group and the subsequent formation of the imidazo[1,2-a]pyridine ring system. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to optimize yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions: Cyclopent-3-en-1-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as halides or alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be utilized in various chemical reactions.

Biology: In biological research, Cyclopent-3-en-1-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for probing biological systems.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which Cyclopent-3-en-1-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclopent-3-en-1-ylmethylamine: A related compound with a similar structure but lacking the bromo group.

  • 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate: A variant without the cyclopent-3-en-1-ylmethyl group.

  • Cyclopent-3-en-1-ylmethyl 2-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate: A compound with a similar structure but a different halogen substituent.

Uniqueness: Cyclopent-3-en-1-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

cyclopent-3-en-1-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-13-12(17-8-4-3-7-11(17)16-13)14(18)19-9-10-5-1-2-6-10/h1-2,10H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSLNYRTJNAELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2C(=O)OCC3CC=CC3)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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